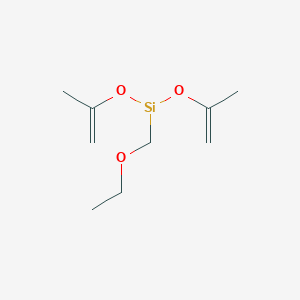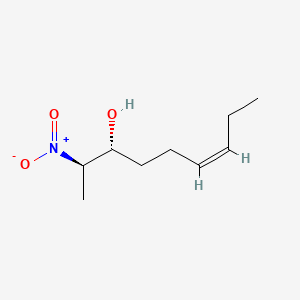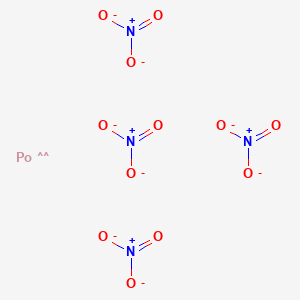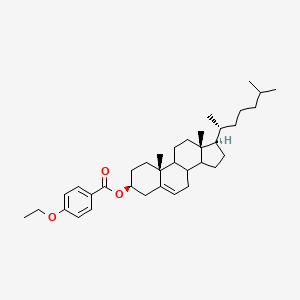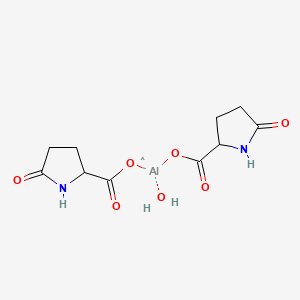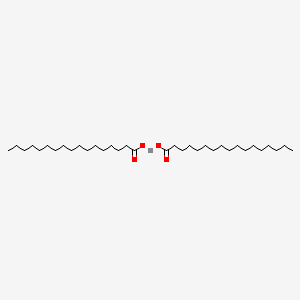![molecular formula C21H20N4O3S B12651097 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,4-c]pyridine core, which is a fused ring system combining pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and subsequent functionalization. One common synthetic route includes:
-
Formation of the Pyrrolo[3,4-c]pyridine Core
- Starting materials: Pyrrole and pyridine derivatives.
- Reaction conditions: Cyclization reactions under acidic or basic conditions, often using catalysts such as palladium or copper.
-
Functionalization
- Introduction of the carboxamide group: This can be achieved through amide coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Sulfonylation: The introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Products: Oxidized derivatives of the original compound, potentially altering the functional groups present.
-
Reduction
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Often performed in anhydrous solvents under inert atmosphere.
- Products: Reduced forms of the compound, such as amine derivatives from amide groups.
-
Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Varies widely depending on the specific substitution reaction.
- Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide: A simpler analog without the additional functional groups.
Pyrrolo[3,4-c]pyridine derivatives: Compounds with different substituents on the pyrrolo[3,4-c]pyridine core.
Sulfonyl-substituted pyridines: Compounds with sulfonyl groups attached to pyridine rings.
Uniqueness
The uniqueness of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- lies in its combination of functional groups and ring structure. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its structure also provides opportunities for further functionalization, enabling the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[[4-(6-methylpyridin-3-yl)sulfonylphenyl]methyl]-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-15-2-5-20(12-23-15)29(27,28)19-6-3-16(4-7-19)10-24-21(26)25-13-17-8-9-22-11-18(17)14-25/h2-9,11-12H,10,13-14H2,1H3,(H,24,26) |
InChI Key |
AXOSMMGWCJFHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)N3CC4=C(C3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


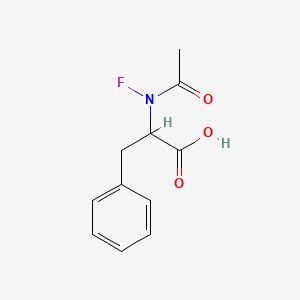

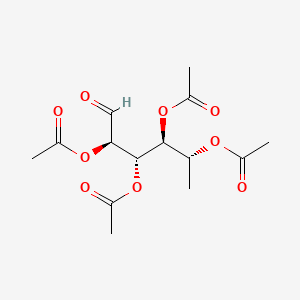
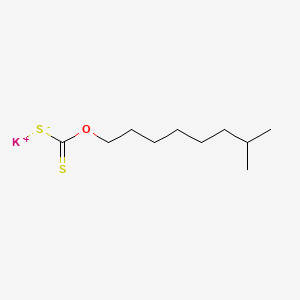
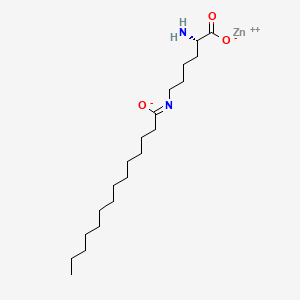
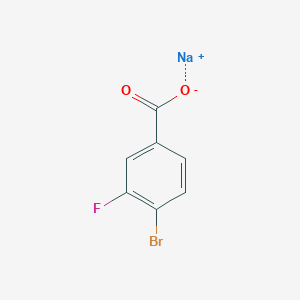
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
